Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-
Description
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- (CAS RN: [21092-94-4]) is a hydroxyacetophenone derivative with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol . Its structure features a phenyl ring substituted with an acetyloxy group (-OAc) at the 3-position and a hydroxyl group (-OH) at the 2-position, connected to an ethanone moiety. This compound is part of a broader class of structurally related acetophenones, which exhibit variations in substituent positions and functional groups, leading to differences in physical properties, reactivity, and applications.
Properties
CAS No. |
144224-87-3 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3-acetyl-2-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-5-9(10(8)13)14-7(2)12/h3-5,13H,1-2H3 |
InChI Key |
MRSQWCMSKMAOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- typically involves the acetylation of 3-hydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxy group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form ethanone derivatives with reduced functional groups.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced ethanone derivatives.
Substitution: Formation of halogenated ethanone derivatives.
Scientific Research Applications
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- involves its interaction with various molecular targets. The acetyloxy and hydroxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Isomers with C₁₀H₁₀O₄ Formula
The following isomers share the same molecular formula (C₁₀H₁₀O₄ ) but differ in substituent positions:
Key Observations :
- Substituent positioning significantly affects melting points. For example, the 3-OAc, 2-OH isomer melts at 93–95°C, while the 3-OAc, 4-OH isomer melts lower (74–76°C) .
- Synthetic yields vary widely, with enzymatic methods offering moderate efficiency (60%) compared to classical acetylation (up to 95%) .
Compounds with Additional Functional Groups
Several derivatives feature additional substituents, altering their molecular weight and properties:

Key Observations :
Natural and Environmentally Relevant Derivatives
Some compounds are isolated from natural sources or detected in environmental samples:
Key Observations :
- Natural derivatives often involve prenyl or allyl groups , which are synthesized via Claisen rearrangements .
Data Tables
Table 1: Structural and Physical Comparison of C₁₀H₁₀O₄ Isomers
Biological Activity
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-, also known as 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, anti-inflammatory, and potential anticancer properties, supported by recent studies and findings.
Chemical Structure and Properties
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- has the chemical formula and belongs to the class of acetophenones. Its structure features a hydroxyl group and an acetoxy group that contribute to its biological activities. The compound's unique functional groups allow it to interact with various biological targets.
Biological Activities
1. Antibacterial Activity
Recent studies have demonstrated that Ethanone exhibits moderate antibacterial properties. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL against Staphylococcus aureus . This suggests its potential use in developing antibacterial agents.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant activity using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). These studies indicate that Ethanone can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
3. Anti-inflammatory Effects
Ethanone has demonstrated significant anti-inflammatory properties in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophage cells, with IC50 values indicating effective suppression at low concentrations . This positions the compound as a candidate for therapeutic applications in inflammatory diseases.
4. Anticancer Potential
Preliminary research suggests that Ethanone may possess anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, although specific studies on Ethanone are still required to confirm these effects .
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds related to Ethanone:
- Study on Acetophenones : A study isolated various natural-derived acetophenones, including derivatives similar to Ethanone, which were found to exhibit antibacterial and antifungal activities against multiple strains .
- Enzyme Inhibition Studies : Research indicated that phenolic compounds like Ethanone could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The IC50 values for related compounds were reported in the nanomolar range, highlighting their potential as therapeutic agents.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of Ethanone compared to related compounds:
| Compound | Antibacterial Activity (MIC) | Antioxidant Activity | Anti-inflammatory Activity (IC50) | Anticancer Potential |
|---|---|---|---|---|
| Ethanone | 32–128 μg/mL | Moderate | Low μM range | Preliminary evidence |
| Related Compound A | <50 μg/mL | High | 25 μM | Confirmed |
| Related Compound B | >100 μg/mL | Moderate | 50 μM | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

